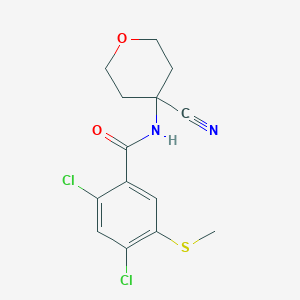
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCMO-MSB and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Mécanisme D'action
DCMO-MSB works by inhibiting the activity of PTPs, which are enzymes that play a critical role in cell signaling pathways. PTPs are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, DCMO-MSB can disrupt these signaling pathways and prevent the proliferation of cancer cells. Additionally, DCMO-MSB can suppress the activity of T cells by inhibiting the activity of the T cell receptor.
Biochemical and Physiological Effects:
DCMO-MSB has been shown to have several biochemical and physiological effects. In cancer cells, DCMO-MSB can induce cell cycle arrest and apoptosis. In T cells, DCMO-MSB can suppress the activity of the T cell receptor and prevent the activation of T cells. In the brain, DCMO-MSB has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DCMO-MSB in lab experiments is its potent inhibitory activity against PTPs. This makes it an excellent tool for studying the role of PTPs in various cellular processes. However, one of the limitations of using DCMO-MSB is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DCMO-MSB. One potential avenue of research is the development of more potent and selective inhibitors of PTPs. Additionally, further studies are needed to determine the potential therapeutic applications of DCMO-MSB in various diseases, including cancer and autoimmune diseases. Finally, more research is needed to understand the mechanisms underlying the cognitive-enhancing effects of DCMO-MSB in the brain.
Méthodes De Synthèse
The synthesis of DCMO-MSB involves the reaction of 2,4-dichloro-5-(methylsulfanyl)benzoic acid with oxalyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanooxan-4-ylamine. The final product is obtained by the addition of 4-cyanooxan-4-yl-N-(2,4-dichloro-5-(methylsulfanyl)benzoyl)glycinate to a solution of sodium hydroxide.
Applications De Recherche Scientifique
DCMO-MSB has been extensively studied for its potential applications in various fields, including cancer research, autoimmune diseases, and neurological disorders. In cancer research, DCMO-MSB has shown promising results as a potential therapeutic agent due to its ability to inhibit PTPs, which are known to play a crucial role in cancer progression. In autoimmune diseases, DCMO-MSB has been shown to suppress the activity of T cells, which are responsible for the immune response. In neurological disorders, DCMO-MSB has been studied for its ability to improve cognitive function and memory.
Propriétés
IUPAC Name |
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-21-12-6-9(10(15)7-11(12)16)13(19)18-14(8-17)2-4-20-5-3-14/h6-7H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXTYMSACJQERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)C(=O)NC2(CCOCC2)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)
![Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride](/img/structure/B2540567.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2540569.png)
![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)


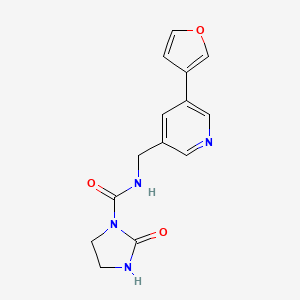
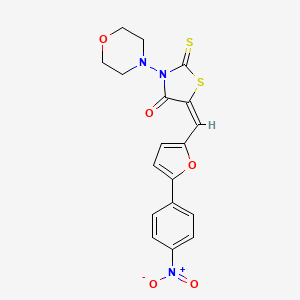
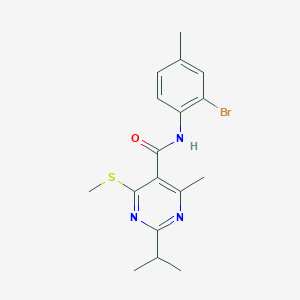


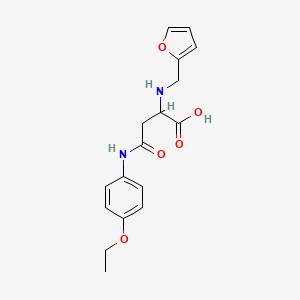
![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)